

assessing the performance of HgSe-based infrared detectors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury selenide*

Cat. No.: *B1216327*

[Get Quote](#)

A Comparative Guide to HgSe-Based Infrared Detectors

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of HgSe-Based Infrared Detector Performance Against Leading Alternatives

The landscape of infrared (IR) detection is continually evolving, with new materials and technologies emerging to meet the demands of increasingly sophisticated applications. Among these, **mercury selenide** (HgSe) colloidal quantum dot (CQD) detectors are gaining traction as a promising alternative to traditional IR detector technologies. This guide provides a comprehensive comparison of HgSe-based detectors with established players in the field: mercury cadmium telluride (HgCdTe), indium antimonide (InSb), and quantum well infrared photodetectors (QWIPs). The following sections present a detailed analysis of their performance metrics, supported by experimental data and methodologies, to assist researchers in making informed decisions for their specific applications.

Performance Metrics: A Quantitative Comparison

The performance of an infrared detector is characterized by several key metrics. A summary of these parameters for HgSe CQDs and competing technologies is presented in the table below. The values represent typical performance and can vary based on specific device architecture and operating conditions.

Parameter	HgSe CQDs	HgCdTe (MCT)	InSb	QWIPs
Peak Specific				
Detectivity (D)* (Jones)	$10^8 - 10^{11}$	$> 10^{11}$	$\sim 10^{11}$	$10^{10} - 10^{11}$
Quantum Efficiency (QE)	30% - 60%	> 70%	~80%	< 20%
Spectral Range (μm)	2 - 12 (Tunable)	1 - 25	1 - 5.5	3 - 20 (Tunable)
Operating Temperature (K)	77 - 300	77 - 200	77	< 77
Response Time	ns - μs	ns - μs	< 1 μs	< 1 ns
Cost	Low	High	High	Medium
Uniformity	Good	Good	Excellent	Excellent

In-Depth Analysis of Detector Technologies

HgSe Colloidal Quantum Dot Detectors:

HgSe CQDs represent a newer class of infrared detectors with the significant advantage of solution processability, which dramatically reduces manufacturing costs.^[1] Their key characteristic is a size-tunable spectral response, allowing for the engineering of detectors for specific wavelength ranges from the short-wave infrared (SWIR) to the long-wave infrared (LWIR). While their detectivity is approaching that of traditional detectors, it is often lower in comparison.^[1] However, the ability to operate at or near room temperature for certain applications is a major advantage, reducing the need for complex and costly cryogenic cooling systems.

HgCdTe (MCT) Detectors:

For decades, HgCdTe has been the dominant technology for high-performance infrared applications.^[2] Its primary advantages are high quantum efficiency and the ability to tune the spectral response by altering the cadmium-to-mercury ratio.^[2] This flexibility allows for the

creation of detectors optimized for various atmospheric transmission windows. However, the fabrication of high-quality HgCdTe material is a complex and expensive process, typically requiring molecular beam epitaxy (MBE).

InSb Detectors:

Indium antimonide detectors are a mature technology known for their excellent performance in the mid-wave infrared (MWIR) spectrum.^[3] They boast high quantum efficiency and uniformity but are limited to a spectral range of approximately 1 to 5.5 μm .^[3] Similar to HgCdTe, InSb detectors require cryogenic cooling to achieve optimal performance.

Quantum Well Infrared Photodetectors (QWIPs):

QWIPs are based on intersubband transitions in quantum wells and offer a high degree of flexibility in tailoring the spectral response. A significant drawback of QWIPs is their low quantum efficiency, as they are insensitive to normally incident radiation.^[4] This often necessitates the use of light-coupling structures like diffraction gratings. They typically require cooling to very low temperatures to suppress dark current.

Experimental Protocols for Performance Characterization

The reliable assessment of infrared detector performance hinges on standardized and well-documented experimental procedures. The following outlines the methodologies for measuring the key performance metrics discussed in this guide.

Measuring Specific Detectivity (D*)

Specific detectivity is a primary figure of merit that normalizes the signal-to-noise ratio to the detector's area and the noise bandwidth.^{[5][6][7]}

Methodology:

- **Source and Modulation:** A calibrated blackbody radiation source is used to provide a known incident power. The radiation is mechanically chopped at a specific frequency (e.g., 1 kHz) to allow for lock-in amplification, which helps to distinguish the detector's signal from the background noise.^[8]

- Signal Measurement: The detector is exposed to the chopped radiation, and the resulting output signal (voltage or current) is measured using a lock-in amplifier synchronized with the chopper frequency.
- Noise Measurement: The noise of the detector is measured over a specific bandwidth (typically 1 Hz) without the incident radiation. This is often done using a spectrum analyzer.
- Calculation: The Noise Equivalent Power (NEP) is first calculated by dividing the noise by the responsivity (the ratio of the signal to the incident power). D^* is then calculated using the formula: $D^* = (A * \Delta f)^{1/2} / \text{NEP}$ where A is the detector area and Δf is the noise bandwidth.[\[6\]](#)
[\[7\]](#)

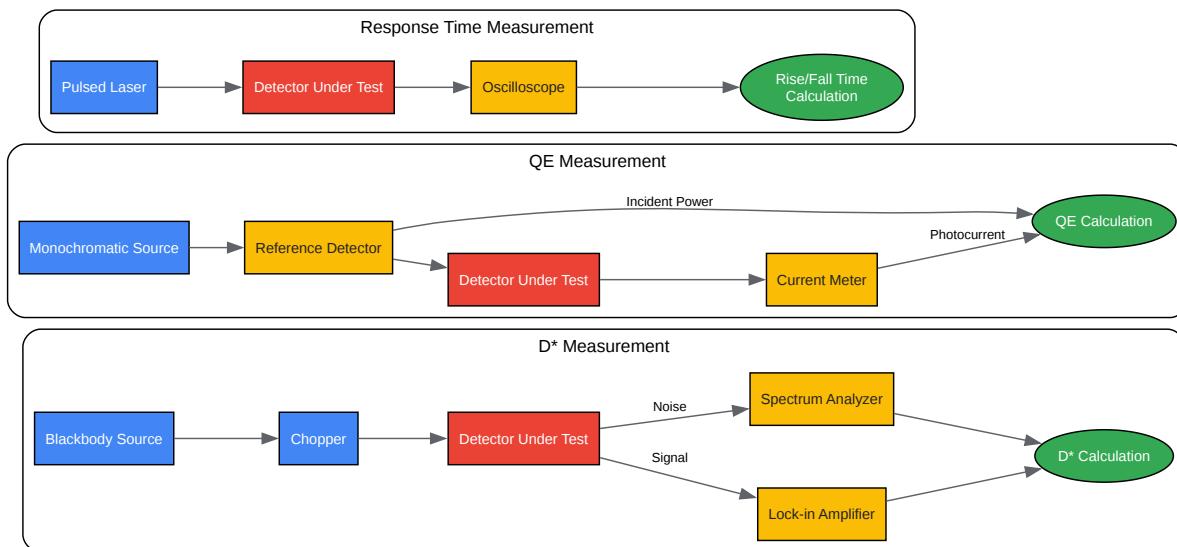
Measuring Quantum Efficiency (QE)

Quantum efficiency quantifies the detector's ability to convert incident photons into charge carriers.[\[9\]](#)

Methodology:

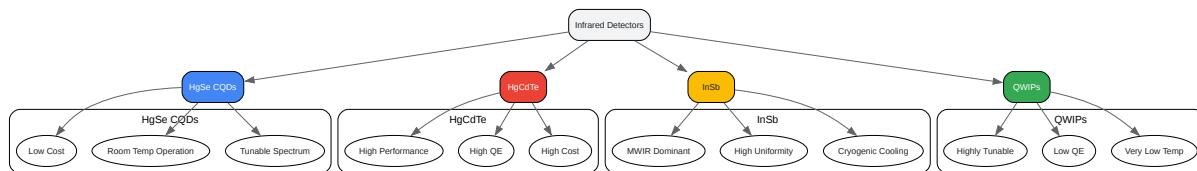
- Monochromatic Source: A tunable monochromatic light source, such as a monochromator coupled with a broadband lamp or a tunable laser, is used to illuminate the detector at specific wavelengths.
- Reference Detector: The power of the incident light at each wavelength is measured using a calibrated reference photodiode with a known spectral response.[\[10\]](#)
- Device Under Test (DUT) Measurement: The detector being tested is then placed in the same optical path, and its output current is measured.
- Calculation: The external quantum efficiency (EQE) is calculated at each wavelength using the formula: $\text{EQE}(\lambda) = (I_{\text{DUT}} * hc) / (P_{\text{inc}} * q * \lambda)$ where I_{DUT} is the measured current from the device under test, P_{inc} is the incident optical power, h is Planck's constant, c is the speed of light, q is the elementary charge, and λ is the wavelength.

Measuring Response Time


The response time characterizes how quickly a detector can respond to a change in the incident optical signal.[\[11\]](#)

Methodology:

- Pulsed Light Source: A pulsed laser or a modulated continuous-wave laser is used to generate a fast optical pulse.[12][13]
- Signal Acquisition: The detector's output is connected to a high-speed oscilloscope.
- Measurement of Rise and Fall Times: The rise time is typically measured as the time it takes for the signal to go from 10% to 90% of its peak value in response to the optical pulse. The fall time is the time it takes for the signal to drop from 90% to 10% of its peak value.[11][14] These measurements provide insight into the detector's bandwidth and its suitability for high-speed applications.


Visualizing Key Processes and Comparisons

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for detector characterization and a logical comparison of the detector technologies.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for IR detector characterization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. antonirogalski.com [antonirogalski.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. spie.org [spie.org]
- 5. grokipedia.com [grokipedia.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Specific detectivity - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Quantum Efficiency| Sciencetech Inc. [sciencetech-inc.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. globalspec.com [globalspec.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. OPG [opg.optica.org]
- 14. Investigation of the Photoresponse and Time-Response Characteristics of HDA-BiI5-Based Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [assessing the performance of HgSe-based infrared detectors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216327#assessing-the-performance-of-hgse-based-infrared-detectors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com